molecular formula C24H19ClN4OS2 B11340792 2-[(4-chlorobenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide

2-[(4-chlorobenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide

Cat. No.: B11340792
M. Wt: 479.0 g/mol
InChI Key: ANJVYAWVIBRIKB-UHFFFAOYSA-N
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Description

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorophenyl and methylphenyl groups, as well as a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-[(4-METHYLPHENYL)SULFANYL]-N-(PYRIDIN-3-YL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern and the presence of both pyrimidine and pyridine rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H19ClN4OS2

Molecular Weight

479.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-(4-methylphenyl)sulfanyl-N-pyridin-3-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H19ClN4OS2/c1-16-4-10-20(11-5-16)32-21-14-27-24(31-15-17-6-8-18(25)9-7-17)29-22(21)23(30)28-19-3-2-12-26-13-19/h2-14H,15H2,1H3,(H,28,30)

InChI Key

ANJVYAWVIBRIKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=CN=CC=C3)SCC4=CC=C(C=C4)Cl

Origin of Product

United States

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